1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride
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Overview
Description
1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride is a complex compound often used in various chemical and biological research fields
Preparation Methods
Synthetic Routes and Reaction Conditions:: The synthesis of 1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride typically involves the following steps:
- Formation of the Pyrrolidine Ring::
A starting material such as a suitably protected amino acid undergoes cyclization to form the pyrrolidine ring.
Reaction conditions: Often conducted in the presence of bases like triethylamine and solvents like dichloromethane.
- Introduction of the Benzotriazol Group::
Reaction conditions: Utilizes reagents such as benzotriazole and coupling agents like dicyclohexylcarbodiimide (DCC).
- Addition of the Ethanone Group::
The ethanone group is introduced via acylation reactions.
Reaction conditions: Often involves acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods:: In industrial settings, the synthesis process is optimized for scale, often using continuous flow reactors to enhance the efficiency and yield. The reaction conditions are fine-tuned to ensure the highest purity and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation::
This compound can undergo oxidation reactions, often leading to the formation of carbonyl derivatives.
Common reagents: Potassium permanganate, hydrogen peroxide.
- Reduction::
Reduction can result in the formation of amine or alcohol derivatives.
Common reagents: Lithium aluminum hydride, sodium borohydride.
- Substitution::
The compound can undergo various substitution reactions, particularly nucleophilic and electrophilic substitutions.
Common reagents: Halogens, organometallic reagents.
Major Products:: The major products formed from these reactions are highly dependent on the reagents and conditions. For example:
Oxidation could yield ketones or aldehydes.
Reduction might produce primary or secondary amines.
Scientific Research Applications
1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride is utilized in:
- Chemistry::
Serves as an intermediate in the synthesis of more complex molecules.
Used in studying reaction mechanisms due to its reactive sites.
- Biology::
Employed in the development of enzyme inhibitors.
Functions as a ligand in the study of protein-ligand interactions.
- Medicine::
Investigated for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
- Industry::
Used in the development of advanced materials due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways:: The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The benzotriazol group is known for its strong binding affinity, making it an effective inhibitor in various biochemical pathways. The mechanism often involves binding to the active site of enzymes, thus blocking substrate access and inhibiting enzymatic activity.
Comparison with Similar Compounds
Comparison and Uniqueness:: Compared to similar compounds like 1-phenyl-2-pyrrolidin-1-ylethanone, 1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride stands out due to its benzotriazol group, which imparts unique binding characteristics and reactivity. This compound's stereochemistry also adds to its specificity in reactions.
List of Similar Compounds::1-Phenyl-2-pyrrolidin-1-ylethanone.
1-Benzyl-2-pyrrolidin-1-ylethanone.
1-(4-Phenylpiperidin-1-yl)-2-(benzotriazol-1-yl)ethanone.
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Properties
IUPAC Name |
1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O.ClH/c19-15-11-22(10-14(15)13-6-2-1-3-7-13)18(24)12-23-17-9-5-4-8-16(17)20-21-23;/h1-9,14-15H,10-12,19H2;1H/t14-,15+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTJULUPCURPGQ-LDXVYITESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CN2C3=CC=CC=C3N=N2)N)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)CN2C3=CC=CC=C3N=N2)N)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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